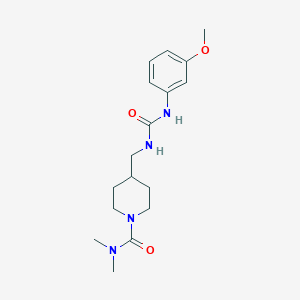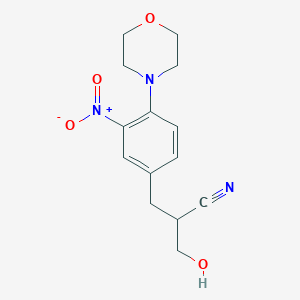
N-(4-fluoro-1,3-benzothiazol-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluoro-1,3-benzothiazol-2-yl)propanamide is an organic compound that features a benzothiazole ring substituted with a fluorine atom and a propanamide group. Benzothiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry.
Mécanisme D'action
Mode of Action
Benzothiazole derivatives have been reported to exhibit various biological activities, including antimicrobial and antinociceptive effects . The compound’s interaction with its targets and the resulting changes are subject to further investigation.
Biochemical Pathways
Benzothiazole derivatives have been synthesized through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . The downstream effects of these pathways are yet to be fully understood.
Result of Action
Some benzothiazole derivatives have shown promising results in the treatment of various conditions, such as alzheimer’s disease .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(4-fluoro-1,3-benzothiazol-2-yl)propanamide . These factors can include temperature, pH, and the presence of other substances, among others.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)propanamide typically involves the condensation of 2-aminobenzenethiol with 4-fluorobenzoyl chloride, followed by cyclization and subsequent reaction with propanoyl chloride. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve multi-step synthesis processes that can include microwave irradiation, one-pot multicomponent reactions, and green chemistry approaches . These methods aim to improve yield, reduce reaction time, and minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-fluoro-1,3-benzothiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Can involve nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
N-(4-fluoro-1,3-benzothiazol-2-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for dyes and pigments
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-fluoro-1,3-benzothiazol-2-yl)-N-methylglycine
- 3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-methoxyphenyl)propanamide
- N-(4-fluoro-1,3-benzothiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine
Uniqueness
N-(4-fluoro-1,3-benzothiazol-2-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and binding affinity, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2OS/c1-2-8(14)12-10-13-9-6(11)4-3-5-7(9)15-10/h3-5H,2H2,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRADOMRJLCTQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC2=C(C=CC=C2S1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2-Fluorophenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethanone](/img/structure/B2943447.png)

![N-allyl-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2943449.png)


![ethyl 5-(4-chlorobutanamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2943453.png)

![methyl 3-acetamidothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2943456.png)
![4-(4-Bromophenyl)-2-[(3-hydroxypropyl)amino]-4-oxobutanoic acid](/img/structure/B2943459.png)
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2943460.png)
![(E)-2-cyano-3-(2-methyl-1H-indol-3-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2943463.png)
![3-{[1-(3-Fluoro-4-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}-6-methylpyridazine](/img/structure/B2943465.png)


